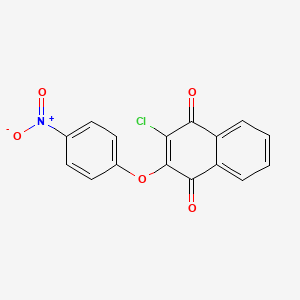
3-(2-chloroethyl)-5-fluoro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloroethyl)-5-fluoro-1H-indole is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-5-fluoro-1H-indole typically involves the introduction of the fluorine atom and the ethyl chloride group onto the indole ring. One common method is the electrophilic substitution reaction, where the indole ring is first fluorinated at the 5-position using a fluorinating agent such as Selectfluor. Subsequently, the 3-position is functionalized with an ethyl chloride group through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-chloroethyl)-5-fluoro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ethyl chloride group to an ethyl group.
Substitution: The ethyl chloride group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Ethyl-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-chloroethyl)-5-fluoro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism of action of 3-(2-chloroethyl)-5-fluoro-1H-indole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and selectivity. The compound may also modulate signaling pathways, such as the Wnt/β-catenin pathway, by inhibiting enzymes like Notum .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar but with an acetamide group instead of an ethyl chloride group.
2-(5-hydroxy-1H-indol-3-yl)ethylchloride: Similar structure but with a hydroxyl group at the 5-position instead of a fluorine atom.
Uniqueness
3-(2-chloroethyl)-5-fluoro-1H-indole is unique due to the presence of both the fluorine atom and the ethyl chloride group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the ethyl chloride group allows for further functionalization and derivatization .
Propriétés
Formule moléculaire |
C10H9ClFN |
|---|---|
Poids moléculaire |
197.63 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-5-fluoro-1H-indole |
InChI |
InChI=1S/C10H9ClFN/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2 |
Clé InChI |
DVIWXZRKCRCQKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C(=CN2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Methyl-thieno[3,2-d]thiazole](/img/structure/B8620034.png)
![N-[2-(Methylsulfanyl)ethyl]-4-nitroaniline](/img/structure/B8620046.png)
![7-Chloro-1-ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8620052.png)

